molecular formula C18H15F2N3OS B7664284 2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide

2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide

Katalognummer: B7664284
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: KSTRYDFUKSPQOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide, also known as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DFP-10825 has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development.

Wirkmechanismus

The exact mechanism of action of 2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly by targeting multiple signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo studies, suggesting that it may be a safe and effective therapeutic agent. However, further studies are needed to determine the long-term effects of this compound on human health. Additionally, this compound has been found to have poor solubility in water, which may limit its bioavailability in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has several advantages for laboratory experiments, including its potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been found to be stable under a wide range of conditions, making it a viable option for in vitro and in vivo studies. However, the poor solubility of this compound may limit its use in certain applications, and further studies are needed to optimize its formulation for maximum efficacy.

Zukünftige Richtungen

2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has great potential for drug development, and several future directions can be pursued to further explore its therapeutic properties. These include:
1. Optimization of the synthesis process to improve yield and purity
2. Investigation of the mechanism of action of this compound in greater detail
3. Evaluation of the long-term effects of this compound on human health
4. Development of novel formulations to improve the bioavailability of this compound
5. Exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and infectious diseases.

Synthesemethoden

2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with 4-methylthio-2-phenylpyrazole-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to possess anti-microbial activity against both gram-positive and gram-negative bacteria.

Eigenschaften

IUPAC Name

2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c1-25-16-11-21-23(13-5-3-2-4-6-13)18(16)22-17(24)10-12-7-8-14(19)15(20)9-12/h2-9,11H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTRYDFUKSPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.